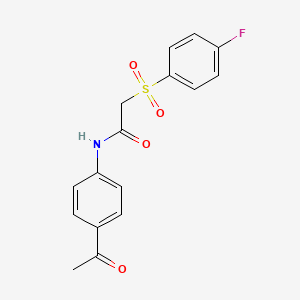

N-(4-acetylphenyl)-2-(4-fluorobenzenesulfonyl)acetamide

Description

Properties

IUPAC Name |

N-(4-acetylphenyl)-2-(4-fluorophenyl)sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FNO4S/c1-11(19)12-2-6-14(7-3-12)18-16(20)10-23(21,22)15-8-4-13(17)5-9-15/h2-9H,10H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEDVPNZDEPMPTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4-acetylphenyl)-2-(4-fluorobenzenesulfonyl)acetamide typically involves a multi-step process. The initial step often includes the acetylation of aniline derivatives, followed by sulfonylation with fluorobenzenesulfonyl chloride. The reaction conditions usually require a base such as pyridine or triethylamine to facilitate the sulfonylation reaction. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N-(4-acetylphenyl)-2-(4-fluorobenzenesulfonyl)acetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.

Scientific Research Applications

Medicinal Chemistry and Anticancer Activity

The primary application of N-(4-acetylphenyl)-2-(4-fluorobenzenesulfonyl)acetamide lies in its role as an inhibitor of Traf2- and Nck-interacting kinase (TNIK). This kinase has been implicated in several cancers, including colorectal, breast, and ovarian cancers. Research indicates that TNIK is hyperactive in these malignancies, suggesting that its inhibition could be beneficial in cancer treatment . The compound has shown promise in:

- Inhibiting TNIK Activity : Studies have demonstrated that this compound effectively inhibits TNIK, which is crucial for the growth and proliferation of various tumors. This inhibition may lead to reduced tumor growth and metastasis .

- Combination Therapy : this compound can be used in combination with other anticancer drugs, potentially enhancing therapeutic efficacy through synergistic effects .

Anti-inflammatory Properties

Beyond its anticancer applications, this compound has been explored for its anti-inflammatory properties. The inhibition of TNIK may also play a role in treating inflammatory diseases, such as chronic obstructive pulmonary disease (COPD) and lupus nephritis. The ability to modulate inflammatory pathways makes it a valuable candidate for further research in this area .

Synthesis and Structural Characteristics

The synthesis of this compound involves several steps that optimize yield and purity. Key aspects include:

- Reaction Conditions : The optimization of temperature, solvent choice, and reaction time is crucial for successful synthesis.

- Structural Features : The compound's molecular formula is C15H14FNO3S, with a molar mass of approximately 317.34 g/mol. Its structure includes an acetylphenyl moiety and a fluorobenzenesulfonyl group, contributing to its biological activity.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Antitumor Activity : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including colon and breast cancer cells. The mechanism involves the induction of apoptosis in these cells .

- Binding Affinity Studies : Research focusing on the compound's binding affinity to biological targets has provided insights into its potential as an enzyme inhibitor or receptor modulator. Techniques such as molecular docking and affinity assays are commonly employed to elucidate these interactions.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-(4-fluorobenzenesulfonyl)acetamide involves its interaction with specific molecular targets. The acetylphenyl group can interact with enzymes or receptors, while the fluorobenzenesulfonyl group can enhance the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with key structural analogs, highlighting substituent variations and associated biological activities:

Pharmacological Activity Comparison

Antimicrobial Activity

- The 4-fluorobenzenesulfonyl group may enhance metabolic stability compared to thioether-linked analogs.

- Compound 47 (): Exhibited potent activity against gram-positive bacteria due to the benzo[d]thiazole-sulfonyl and piperazine groups, which likely improve membrane penetration .

Anticancer Potential

- Pyridazinone Derivatives (): Demonstrated agonist activity for formyl peptide receptors (FPR1/FPR2), implicating sulfonamide-acetamides in modulating immune response pathways .

Electron-Withdrawing Effects

- The 4-fluorobenzenesulfonyl group in the target compound introduces strong electron-withdrawing effects, which may enhance binding to enzymes or receptors compared to non-fluorinated analogs (e.g., N-(4-acetylphenyl)-2-(benzothiazol-2-ylsulfanyl)acetamide) .

Structure-Activity Relationships (SAR)

- Sulfonyl vs.

- Heterocyclic Additions : Piperazine (Compound 47) and morpholine (Compound 40 in ) moieties correlate with enhanced antifungal and anticancer activities, suggesting that the target compound’s lack of such groups may limit its spectrum .

Biological Activity

N-(4-acetylphenyl)-2-(4-fluorobenzenesulfonyl)acetamide is a compound that has garnered attention due to its potential biological activity, particularly as an inhibitor of TNIK (Traf2- and Nck-interacting kinase). This kinase plays a significant role in various cancers, making this compound a candidate for therapeutic applications. This article explores the biological activity of this compound, including its mechanism of action, efficacy in different cancer models, and relevant research findings.

The primary mechanism by which this compound exerts its biological effects is through the inhibition of TNIK. TNIK is involved in the Wnt signaling pathway, which is crucial for cell proliferation and differentiation. Aberrant activation of this pathway is linked to several malignancies, including colorectal, breast, and gastric cancers. By inhibiting TNIK, this compound can potentially disrupt tumor growth and metastasis.

Key Findings on TNIK Inhibition

- Cancer Types Affected : Inhibition of TNIK has been associated with decreased proliferation in colorectal cancer, breast cancer, liver cancer, and more .

- Mechanisms : The inhibition leads to reduced angiogenesis and survival of cancer cells by blocking critical signaling pathways .

In Vitro Studies

Several studies have assessed the in vitro efficacy of this compound against various cancer cell lines.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HepG2 (liver cancer) | 1.30 | Induces apoptosis and cell cycle arrest |

| MCF-7 (breast cancer) | TBD | TBD |

| HCT116 (colon cancer) | TBD | TBD |

In Vivo Studies

Animal model studies have demonstrated the compound's potential in reducing tumor sizes:

- Xenograft Models : In xenograft studies, treatment with this compound resulted in significant tumor growth inhibition compared to control groups .

Case Study 1: Colorectal Cancer

A study examining the effects of TNIK inhibitors showed that this compound significantly reduced tumor volume in a mouse model of colorectal cancer. The mechanism was attributed to the downregulation of Wnt target genes.

Case Study 2: Combination Therapy

Research indicated that combining this compound with traditional chemotherapeutics like irinotecan enhanced anticancer effects. This combination therapy showed improved outcomes in preclinical models of gastric cancer .

Safety and Toxicology

Preliminary toxicology studies suggest that this compound exhibits a favorable safety profile, with minimal cytotoxic effects on non-cancerous cell lines. Further detailed toxicity assessments are necessary to establish a comprehensive safety profile.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-acetylphenyl)-2-(4-fluorobenzenesulfonyl)acetamide, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 4-fluorobenzenesulfonyl chloride with N-(4-acetylphenyl)acetamide derivatives under anhydrous conditions (e.g., in dichloromethane with triethylamine as a base) at 0–5°C minimizes side reactions . Yield optimization requires precise stoichiometry (1:1 molar ratio) and inert atmosphere. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%) .

Q. How is the structural integrity of this compound confirmed?

- Methodology : X-ray crystallography is the gold standard. For instance, intramolecular C–H···O and intermolecular N–H···O hydrogen bonds stabilize the crystal lattice, as seen in analogous sulfonamide-acetamide hybrids . Spectroscopic techniques (FT-IR, NMR) validate functional groups:

- FT-IR : Sulfonyl S=O stretching at 1360–1290 cm⁻¹, amide C=O at 1680–1650 cm⁻¹ .

- ¹H NMR : Acetyl protons at δ 2.5–2.6 ppm, aromatic protons at δ 7.2–8.1 ppm .

Q. What in vitro assays are suitable for preliminary pharmacological screening?

- Methodology : The MTT assay is widely used to evaluate cytotoxicity. For example, acetamide derivatives (e.g., N-(4-methoxyphenyl)-2-sulfonyl-acetamides) were tested against cancer cell lines (HCT-116, MCF-7) at concentrations of 1–100 µM for 48–72 hours . Positive controls (e.g., doxorubicin) and solvent controls (DMSO <0.1%) are critical to minimize artifacts.

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the acetylphenyl group) affect bioactivity?

- Methodology : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -F, -Cl) enhance cytotoxicity by increasing electrophilicity. For instance, fluorinated analogs show improved IC₅₀ values (e.g., 8.2 µM vs. 22.4 µM in PC-3 cells) compared to methoxy-substituted derivatives . Computational docking (AutoDock Vina) can predict binding affinities to targets like EGFR or COX-2 .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Methodology : Discrepancies often arise from assay variability (e.g., cell line genetic drift, incubation time). Meta-analysis of published data (e.g., IC₅₀ ranges for similar compounds) and orthogonal assays (e.g., apoptosis via Annexin V/PI staining) validate findings . For example, acetamides with morpholine substituents show inconsistent activity in HT-29 vs. HCT-116 cells due to differential expression of drug transporters .

Q. What strategies mitigate toxicity in preclinical development?

- Methodology : Acute toxicity studies in rodent models (OECD 423) assess LD₅₀ and organ-specific effects. For sulfonamide-acetamides, hepatotoxicity can be reduced by introducing hydrophilic groups (e.g., -OH, -COOH) to enhance metabolic clearance. Pharmacokinetic profiling (e.g., Cmax, t₁/₂) via LC-MS/MS ensures dose optimization .

Q. How can computational modeling guide the design of derivatives with improved solubility?

- Methodology : Quantitative structure-property relationship (QSPR) models predict logP and aqueous solubility. Tools like COSMO-RS simulate solvation free energy, while molecular dynamics (GROMACS) assess aggregation propensity. For example, adding polar groups (e.g., -SO₂NH₂) reduces logP from 3.2 to 2.1, enhancing solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.